6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide
Description
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4/c21-20(22,23)29-17-4-1-14(2-5-17)11-25-19(26)16-3-6-18(24-12-16)28-13-15-7-9-27-10-8-15/h1-6,12,15H,7-11,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRWUCWABCEDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydropyran ring: This can be achieved through the cyclization of a suitable precursor, such as 4-hydroxybutanal, under acidic conditions.
Introduction of the methoxy group: The tetrahydropyran ring is then functionalized with a methoxy group using reagents like methanol and an acid catalyst.
Attachment of the trifluoromethoxybenzyl group: This step involves the reaction of the intermediate with 4-(trifluoromethoxy)benzyl chloride in the presence of a base, such as potassium carbonate.
Formation of the nicotinamide moiety: The final step includes the coupling of the intermediate with nicotinic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic effects, especially in the treatment of metabolic disorders and cancer.
1. Diabetes Management
Research indicates that derivatives of nicotinamide, including this compound, may enhance insulin sensitivity and glucose uptake in cells. Studies have shown that compounds similar to 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide can modulate pathways involved in glucose metabolism, making them candidates for diabetes treatment .
2. Anticancer Activity
There is growing interest in the anticancer properties of nicotinamide derivatives. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The trifluoromethoxy group is believed to enhance the compound's lipophilicity, improving its ability to penetrate cell membranes and exert therapeutic effects .
Pharmacological Insights
The pharmacological profile of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide has been explored through various studies:
1. Mechanism of Action
The compound is thought to act through multiple mechanisms, including modulation of signaling pathways associated with cell proliferation and survival. Its structural components suggest potential interactions with specific receptors involved in metabolic regulation .
2. Safety and Efficacy
Clinical trials are necessary to establish the safety and efficacy of this compound in humans. Current findings from preclinical studies indicate a favorable safety profile, but further research is needed to confirm these results .
Data Tables
The following tables summarize key findings from research studies related to the applications of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide.
| Application Area | Study Findings | Reference |
|---|---|---|
| Diabetes | Enhanced insulin sensitivity | |
| Cancer | Induced apoptosis in cancer cells | |
| Pharmacology | Modulates signaling pathways |
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Diabetes Treatment
A study demonstrated that a related nicotinamide derivative improved glucose tolerance in diabetic mice models, suggesting that 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide could be developed as a therapeutic agent for diabetes management.
Case Study 2: Anticancer Research
In vitro studies revealed that the compound inhibited the growth of breast cancer cell lines, indicating its potential as an anticancer drug candidate. Further investigations are warranted to explore its effectiveness against various cancer types.
Mechanism of Action
The mechanism of action of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences in structure, synthesis, and properties between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Structural Modifications and Implications
Substitution at the 6-Position: The target compound’s methoxy-THP-4-yl group contrasts with analogs featuring methylthio-THP-4-yl (compound 17) or heterocyclic amines (e.g., 3-hydroxypyrrolidinyl in Example 6). Methylthio groups (as in 17) may reduce metabolic oxidation compared to methoxy but increase hydrophobicity .
N-Substituent Variations :
- The 4-(trifluoromethoxy)benzyl group in the target compound differs from 4-fluorophenyl (compound 17 ) or 4-CF3O-phenyl (Example 6). Trifluoromethoxy groups are electron-withdrawing, improving resistance to cytochrome P450-mediated metabolism compared to fluorine .
Additional Modifications :
- Compound 17 lacks the pyridine 5-position substituents seen in Example 6 (e.g., pyrazolyl groups), which may confer additional binding interactions in kinase inhibitors .
Pharmacological and Physicochemical Trends
- Molecular Weight and Solubility : The target compound’s calculated molecular weight (~443.4) falls between smaller analogs (e.g., 17 at 347.1) and bulkier derivatives (e.g., 471.9 Da compound in ). Higher molecular weight may reduce solubility but improve target affinity.
Biological Activity
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of three fluorine atoms, contributing to its potential bioactivity.
While the exact mechanism of action for 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide remains largely speculative, it is suggested that the nicotinamide core may play a role in cellular energy metabolism. The presence of the tetrahydropyran and trifluoromethoxy groups could enhance interactions with specific biological targets, potentially leading to selective inhibition profiles against certain kinases involved in inflammatory and autoimmune responses.
Inhibitory Effects on Kinases
Research indicates that compounds structurally related to 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide exhibit dual inhibition capabilities against kinases. This characteristic is crucial for minimizing off-target effects while enhancing therapeutic efficacy. Specifically, studies have shown that similar nicotinamide derivatives can inhibit key kinases involved in various cellular processes, including inflammation and cell proliferation.
Case Studies
- Dual Kinase Inhibition : A study demonstrated that a related compound exhibited significant inhibitory activity against specific kinases involved in inflammatory pathways. This suggests that 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide may also possess similar properties, warranting further investigation into its selectivity and potency against these targets.
- Pharmacokinetic Studies : Preliminary pharmacokinetic studies on related compounds indicate favorable absorption and distribution profiles, which are essential for effective therapeutic applications. The incorporation of the tetrahydropyran moiety is believed to enhance solubility and bioavailability, making it a promising candidate for drug development .
Comparative Analysis with Related Compounds
The following table summarizes the structural differences and biological activities of selected related compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 5-(4-(trifluoromethyl)phenyl)-N-(pyridin-3-yl)nicotinamide | Structure | Inhibits specific kinases involved in inflammation |
| N-(4-fluorophenyl)-N'-(pyridin-3-yl)urea | Structure | Primarily acts as a urea derivative with different activity |
| 6-methoxy-N-(3-morpholinopropyl)nicotinamide | Structure | Exhibits distinct pharmacokinetic properties compared to tetrahydropyran derivatives |
Q & A
Q. How should researchers statistically analyze dose-response data from heterogeneous assay platforms?
- Methodology :
- Normalization : Use Z-score or percent inhibition relative to controls to harmonize data from fluorescence, luminescence, and colorimetric readouts .
- Nonlinear regression : Fit dose-response curves with four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
